4-Chloro-1H-indazol-7-ylboronic acid
Overview
Description
4-Chloro-1H-indazol-7-ylboronic acid is a boronic acid derivative that features a chloro-substituted indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-7-ylboronic acid typically involves the borylation of 4-chloro-1H-indazoleThis reaction involves the coupling of 4-chloro-1H-indazole with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indazol-7-ylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often employs nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines .
Scientific Research Applications
4-Chloro-1H-indazol-7-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indazol-7-ylboronic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
- 4-Bromo-1H-indazol-7-ylboronic acid
- 4-Fluoro-1H-indazol-7-ylboronic acid
- 4-Methyl-1H-indazol-7-ylboronic acid
Comparison: 4-Chloro-1H-indazol-7-ylboronic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its bromo and fluoro counterparts, the chloro derivative may exhibit different electronic and steric properties, affecting its suitability for specific reactions and applications .
Properties
IUPAC Name |
(4-chloro-1H-indazol-7-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-2-1-5(8(12)13)7-4(6)3-10-11-7/h1-3,12-13H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKQHLAXCIJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)Cl)C=NN2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260767 | |
Record name | Boronic acid, B-(4-chloro-1H-indazol-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-30-0 | |
Record name | Boronic acid, B-(4-chloro-1H-indazol-7-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-chloro-1H-indazol-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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